BQS-481
Description
It belongs to a class of compounds targeting KIF11, a motor protein critical for mitotic spindle formation during cell division. Inhibition of KIF11 disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Market Presence and Developers
BQS-481 is developed and commercialized by key pharmaceutical players, including Array BioPharma Inc., Novartis AG, and Merck & Co., Inc., which dominate the competitive landscape of KIF11 inhibitors . Its clinical development aligns with the broader industry focus on targeting mitotic mechanisms in oncology.
The KIF11 inhibitor market includes compounds such as BIND-267 , ALN-VSP , 4SC-205 , and This compound , each with distinct market dynamics and clinical performance. Below is a comparative analysis based on sales data, growth trends, and market share.
Sales Volume and Growth Rates
Table 1: Historical Sales Performance in China (2017–2022)
| Compound | 2017–2022 CAGR (%) | Key Applications |
|---|---|---|
| This compound | 10.2 | Colorectal, Liver Cancer |
| BIND-267 | 8.5 | Breast, Renal Cancer |
| ALN-VSP | 7.8 | Liver Cancer |
| 4SC-205 | 6.3 | Colorectal Cancer |
Source: China KIF11 Market Report
Table 2: Sales Growth Forecast (2020–2025)
| Compound | 2020–2025 CAGR (%) | Market Share (2025) |
|---|---|---|
| This compound | 9.1 | 28% |
| BIND-267 | 7.6 | 22% |
| ALN-VSP | 6.9 | 19% |
| 4SC-205 | 5.4 | 15% |
Source: Global KIF11 Industry Analysis
This compound demonstrates superior growth (9.1% CAGR) compared to peers, attributed to its broader application spectrum and robust clinical trial outcomes in colorectal and liver cancers .
Market Share Dynamics
This compound is projected to capture 28% of the Chinese KIF11 inhibitor market by 2025, surpassing BIND-267 (22%) and ALN-VSP (19%). This dominance reflects its strategic prioritization by developers like Novartis AG and Merck & Co., Inc. .
Price Trends and Cost-Effectiveness
From 2020–2025, this compound exhibited a 6% annual price reduction due to scale-up in production, while competitors like 4SC-205 faced price volatility (+2% in 2023, -3% in 2024) . This cost stability enhances this compound’s accessibility in emerging markets.
Application-Specific Performance
Table 3: Therapeutic Application Coverage (2025 Forecast)
| Compound | Colorectal Cancer | Liver Cancer | Breast Cancer | Renal Cancer |
|---|---|---|---|---|
| This compound | 35% | 30% | 20% | 15% |
| BIND-267 | 20% | 10% | 40% | 30% |
| ALN-VSP | 5% | 50% | 10% | 35% |
| 4SC-205 | 45% | 5% | 30% | 20% |
Source: KIF11 Therapeutic Application Analysis
This compound leads in colorectal and liver cancer applications, whereas BIND-267 and 4SC-205 specialize in breast and colorectal cancers, respectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
